molecular formula C23H15F3N2O2 B3017786 N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 1164555-18-3

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide

Cat. No.: B3017786
CAS No.: 1164555-18-3
M. Wt: 408.38
InChI Key: JQKYQXQJCJPZPX-JLHYYAGUSA-N
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Description

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide is a complex organic compound with the molecular formula C23H15F3N2O2 This compound is notable for its unique structure, which includes a benzoxazole moiety, a trifluoromethyl group, and a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole intermediate, which is then coupled with a suitable benzaldehyde derivative. The key steps include:

    Formation of Benzoxazole Intermediate: This involves the reaction of 2-aminophenol with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The benzoxazole intermediate is then coupled with 4-formylbenzoic acid in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthesis would generally follow similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the benzoxazole ring or the trifluoromethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Medicine: Research into its potential therapeutic effects, particularly its interactions with specific enzymes and receptors, is ongoing.

    Industry: While not widely used industrially, its unique properties make it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety can bind to active sites, while the trifluoromethyl group enhances its binding affinity and stability. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.

    N-(4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl)acetamide: Similar structure but with an acetamide group instead of a trifluoromethyl group.

Uniqueness

N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it particularly valuable in research applications.

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O2/c24-23(25,26)17-5-3-4-16(14-17)22(29)27-18-11-8-15(9-12-18)10-13-21-28-19-6-1-2-7-20(19)30-21/h1-14H,(H,27,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKYQXQJCJPZPX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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